5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide
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Overview
Description
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide is a fluorinated organic compound that features a thiophene ring substituted with a pentafluoroethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide typically involves the introduction of the pentafluoroethyl group and the sulfonamide group onto the thiophene ring. One common method involves the reaction of thiophene with pentafluoroethyl iodide in the presence of a base to form the pentafluoroethyl-substituted thiophene. This intermediate can then be reacted with a sulfonamide reagent under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carboxylic acid
- 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carboxylic acid
- 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde
Uniqueness
Compared to similar compounds, 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where hydrogen bonding and enhanced lipophilicity are advantageous.
Properties
Molecular Formula |
C6H4F5NO2S2 |
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Molecular Weight |
281.2 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C6H4F5NO2S2/c7-5(8,6(9,10)11)4-1-3(2-15-4)16(12,13)14/h1-2H,(H2,12,13,14) |
InChI Key |
CHSRVUVFHPTAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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